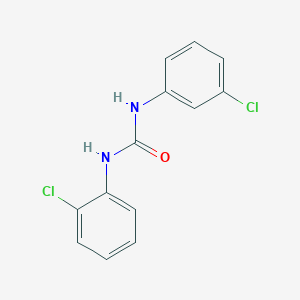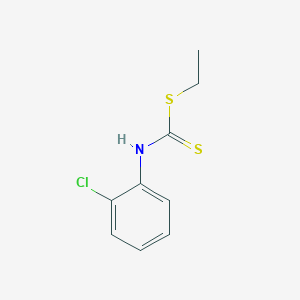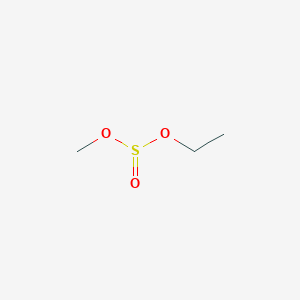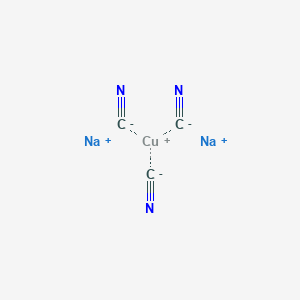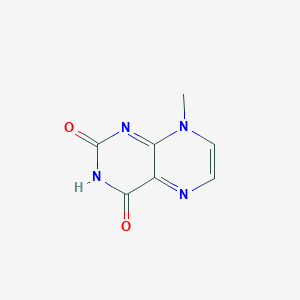
8-Methylpteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylpteridine-2,4-dione is a heterocyclic organic compound that belongs to the class of pteridines. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in biomedical research.
作用機序
The mechanism of action of 8-Methylpteridine-2,4-dione is not fully understood. However, it is believed to exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It can also scavenge free radicals and inhibit the production of reactive oxygen species.
生化学的および生理学的効果
Studies have shown that 8-Methylpteridine-2,4-dione can improve the antioxidant capacity of cells and tissues, reduce inflammation, and inhibit the growth and proliferation of cancer cells. It can also enhance the production of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
実験室実験の利点と制限
One of the main advantages of 8-Methylpteridine-2,4-dione is its low toxicity, which makes it suitable for use in various in vitro and in vivo experiments. However, its low solubility in water can pose a challenge in some experiments, and its stability under certain conditions needs to be carefully monitored.
将来の方向性
There are several future directions for the research on 8-Methylpteridine-2,4-dione. One potential area of interest is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the treatment of cardiovascular diseases and diabetes. Further studies are needed to elucidate its mechanism of action and potential therapeutic uses.
In conclusion, 8-Methylpteridine-2,4-dione is a promising compound that has potential applications in various fields of biomedical research. Its antioxidant, anti-inflammatory, and anticancer properties, as well as its role as a cofactor for various enzymes, make it a subject of interest for future studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
8-Methylpteridine-2,4-dione can be synthesized through various methods, including the oxidation of 8-methyl-2,4-dioxo-1,2,3,4-tetrahydropteridine and the condensation of 2,4-diamino-6-methylpyrimidine with glyoxal. The latter method is preferred due to its simplicity and high yield.
科学的研究の応用
8-Methylpteridine-2,4-dione has been extensively studied for its potential applications in biomedical research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It can also act as a cofactor for various enzymes, including nitric oxide synthase and aromatic amino acid hydroxylase.
特性
CAS番号 |
13300-38-4 |
|---|---|
製品名 |
8-Methylpteridine-2,4-dione |
分子式 |
C7H6N4O2 |
分子量 |
178.15 g/mol |
IUPAC名 |
8-methylpteridine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2/c1-11-3-2-8-4-5(11)9-7(13)10-6(4)12/h2-3H,1H3,(H,10,12,13) |
InChIキー |
FEVFINCNKRMCDL-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=O)NC2=O |
正規SMILES |
CN1C=CN=C2C1=NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



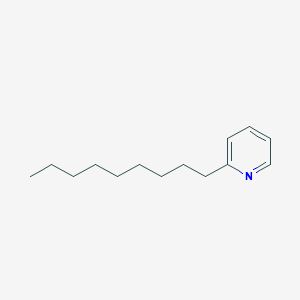
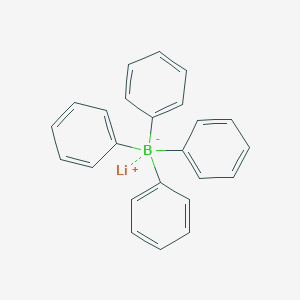
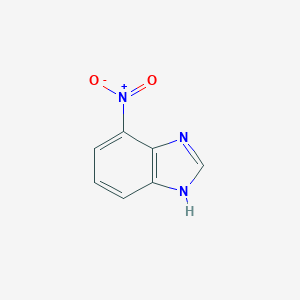
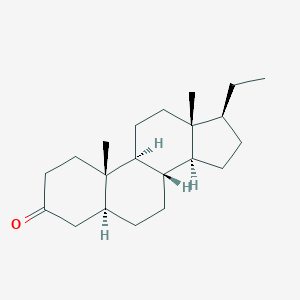
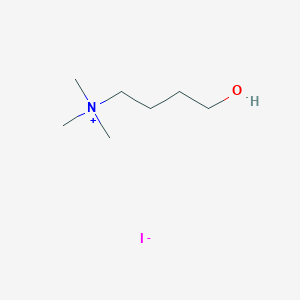
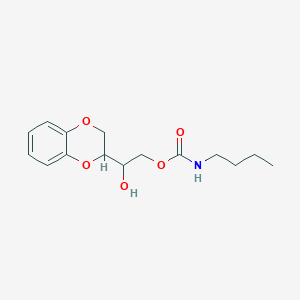
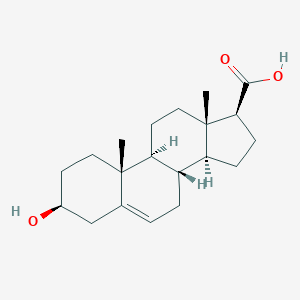
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
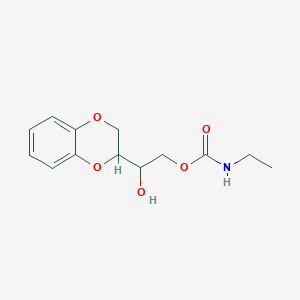
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
